4-Hydroxyisoquinoline-8-carboxylic acid
Overview
Description
4-Hydroxyisoquinoline-8-carboxylic acid, also known as 8-OH-Quinoline, is a heterocyclic organic compound. It has a molecular weight of 189.17 g/mol . The compound is solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The molecular formula of 4-Hydroxyisoquinoline-8-carboxylic acid is C10H7NO3 . The InChI code is 1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14) .
Physical And Chemical Properties Analysis
4-Hydroxyisoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 189.17 g/mol . The compound should be stored in a dry environment .
Scientific Research Applications
Photolabile Protecting Group
A study detailed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This compound exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making it suitable for caging biological messengers in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Mass Spectrometric Analysis
Research on substituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates, showed favored gas-phase formations of carboxylic acids after collisional activation in mass spectrometry. This observation provides a basis for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Hydrogen-Bonded Structures
A study on 1:1 proton-transfer compounds of various acids with hydroxyquinoline derivatives demonstrated the formation of one-dimensional hydrogen-bonded chain structures. These structures, formed through extensions of cation-anion pairs, illustrate the utility of both phthalate anions and substituted quinoline cations in creating low-dimensional hydrogen-bonded arrangements (Smith, Wermuth, & White, 2008).
Lamellar Network Formation
The salt of pyromellitic acid with 8-hydroxyquinoline forms a robust lamellar structure, where anions build up sheets through strong hydrogen bonds and cations act as pillars. This extended three-dimensional network illustrates potential applications in materials science (Wang et al., 2006).
Safety And Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 4-Hydroxyisoquinoline-8-carboxylic acid are not mentioned in the search results, there is significant interest in the broader class of 8-Hydroxyquinoline derivatives . These compounds have a wide range of biological activities and are considered valuable in drug research and development . The synthesis and biological activities of 8-Hydroxyquinoline derivatives are areas of ongoing research .
properties
IUPAC Name |
4-hydroxyisoquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNCFIVCWLWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoquinoline-8-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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